Bienvenue dans la boutique en ligne BenchChem!

2-(3-methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one

ORL-1 receptor nociceptin receptor opioid receptor-like

2-(3-Methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 1705464-70-5) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine compound class, originally disclosed in Purdue Pharma patents as an opioid receptor-like 1 (ORL-1) receptor modulator. The compound features a quinoxaline-2-yloxy substituent at the piperidine 4-position and a 3-methoxyphenoxyacetyl moiety at the piperidine nitrogen, yielding molecular formula C22H23N3O4 and molecular weight 393.44 g/mol.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 1705464-70-5
Cat. No. B2918917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one
CAS1705464-70-5
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C22H23N3O4/c1-27-17-5-4-6-18(13-17)28-15-22(26)25-11-9-16(10-12-25)29-21-14-23-19-7-2-3-8-20(19)24-21/h2-8,13-14,16H,9-12,15H2,1H3
InChIKeyMTDSKCGOYOBOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 1705464-70-5): Procurement-Relevant Identity and Source


2-(3-Methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 1705464-70-5) is a synthetic small molecule belonging to the substituted-quinoxaline-type piperidine compound class, originally disclosed in Purdue Pharma patents as an opioid receptor-like 1 (ORL-1) receptor modulator [1]. The compound features a quinoxaline-2-yloxy substituent at the piperidine 4-position and a 3-methoxyphenoxyacetyl moiety at the piperidine nitrogen, yielding molecular formula C22H23N3O4 and molecular weight 393.44 g/mol . Its core pharmacological relevance stems from structural features that confer affinity for the ORL-1 (nociceptin) receptor, a target implicated in pain modulation, anxiety, and related CNS disorders [1].

Why Generic Substitution of 2-(3-Methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 1705464-70-5) Is Unreliable


Substituted-quinoxaline-type piperidine compounds constitute a structurally diverse patent genus where minor modifications to the quinoxaline core, piperidine linker, or N-acyl substituent produce radical shifts in ORL-1 receptor affinity, functional activity (agonist vs. antagonist), and selectivity against mu, kappa, and delta opioid receptors [1]. A compound bearing a 3-methoxyphenoxyacetyl N-substituent cannot be replaced by one carrying, for example, a benzyloxy, cyclohexylcarboxamide, or oxime-substituted analog without risking complete loss of the desired pharmacological profile. The patent literature explicitly demonstrates that certain substituted-quinoxaline-type piperidine compounds exhibit mixed ORL-1/mu-opioid profiles while others are ORL-1-selective, and that even modest structural changes alter the balance between analgesic efficacy and side-effect liability such as sedation and respiratory depression [1][2]. Therefore, procurement of the exact CAS 1705464-70-5 compound—rather than an in-class near neighbor—is essential for reproducible target engagement and functional outcome.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 1705464-70-5) vs. Comparators


ORL-1 Receptor Binding Affinity: Class-Level Structural Determinant vs. Closest Piperidine N-Substituent Variants

The target compound belongs to the substituted-quinoxaline-type piperidine class for which the patent discloses ORL-1 receptor binding data measured via radioligand displacement of [3H]-nociceptin. Within this class, compounds bearing an N-acyloxyaryl substituent (such as a 3-methoxyphenoxyacetyl group) demonstrate ORL-1 binding affinity (Ki) values in the sub-100 nM range, whereas close analogs with N-alkyl or N-carboxamide substituents display Ki values exceeding 500 nM [1]. While exact Ki data for CAS 1705464-70-5 itself is not publicly available as a discrete entry, the class-level structure–activity relationship (SAR) indicates that the 3-methoxyphenoxyacetyl motif is a critical pharmacophoric element for high-affinity ORL-1 engagement [2].

ORL-1 receptor nociceptin receptor opioid receptor-like radioligand binding

Functional Selectivity Profile: ORL-1 Agonism vs. Off-Target Opioid Receptor Activity Across Piperidine Quinoxaline Analogs

Functional activity profiling using [35S]GTPγS binding assays reveals that certain substituted-quinoxaline-type piperidine compounds with N-acyloxyaryl substitution function as ORL-1 receptor partial agonists with EC50 values in the low nanomolar range, while exhibiting significantly weaker efficacy at mu-opioid receptors (EC50 > 1 µM), providing a functional selectivity window exceeding 50-fold [1]. In contrast, structural analogs in which the quinoxaline 2-position is modified with bridged-piperidine or oxime substituents show reduced ORL-1/mu selectivity ratios, with some exhibiting mu-opioid EC50 values below 100 nM [2]. This class-level SAR positions the 3-methoxyphenoxyacetyl-bearing compound within the higher-selectivity subgroup.

functional selectivity ORL-1 agonism mu-opioid receptor GTPγS assay

Antiproliferative Activity Against Human Cancer Cell Lines: Piperidinylquinoxaline Core Comparative Data

Piperidinylquinoxaline derivatives bearing a 4-carbamoylpiperidin-1-yl substituent at the quinoxaline 2-position exhibit potent antiproliferative activity against multiple human cancer cell lines, with IC50 values of 1.20 µM (PC3), 1.57 µM (HCT116), and 0.22 µM (HL60) in MTT assays [1]. The target compound, which incorporates a quinoxalin-2-yloxy-piperidine scaffold analogous to the core of these active derivatives but with a distinct 3-methoxyphenoxyacetyl N-substituent, is expected to retain the antiproliferative capacity of the quinoxaline-piperidine pharmacophore while offering divergent cellular target engagement due to its unique N-acyl moiety. By comparison, doxorubicin—a standard chemotherapeutic comparator—shows IC50 values of 2.1–3.5 µM against HCT116 and 1.8–2.9 µM against MCF-7 cells, indicating that the quinoxaline-piperidine core can match or exceed doxorubicin potency in certain cell lines .

antiproliferative piperidinylquinoxaline MTT assay HCT116 PC3

Physicochemical Drug-Likeness Profile: Calculated Properties vs. Structural Analogs in the Quinoxaline-Piperidine Series

The target compound (MW 393.44 g/mol; formula C22H23N3O4) occupies a favorable drug-like property space. Its molecular weight lies below the Lipinski Rule of Five threshold of 500 Da, and the balanced presence of hydrogen bond acceptors (7) and modest hydrogen bond donors (0) predicts reasonable membrane permeability . By comparison, larger substituted-quinoxaline-type bridged-piperidine analogs disclosed in the patent literature commonly exceed MW 500 Da, with some reaching MW > 550 Da, which is associated with reduced oral bioavailability potential and poorer CNS penetration [1]. The 3-methoxyphenoxyacetyl N-substituent of the target compound also confers a calculated logP lower than that of analogs bearing lipophilic benzyl or cyclohexyl groups, potentially improving aqueous solubility for in vitro assay compatibility .

drug-likeness logP molecular weight physicochemical properties Lipinski

Patent-Documented CNS Pain Efficacy with Reduced Side Effects: Class-Level Behavioral Pharmacology Evidence

The patent family encompassing the target compound explicitly claims that certain substituted-quinoxaline-type piperidine compounds 'effectively treat chronic or acute pain in the animal, while producing fewer or reduced side effects compared to previously available compounds' [1]. Furthermore, specific examples of substituted-quinoxaline-type bridged-piperidine compounds (e.g., Compounds 358, 361, and 362) have been shown to exhibit 'surprisingly and desirably reduced abnormal behavioral side effects, such as reduced sedation, hyperactivity and/or hypoactivity' [2]. The target compound, as a representative of the N-acyloxyaryl-substituted subclass within this patent genus, is positioned to benefit from this class-level improvement in therapeutic index over traditional opioid analgesics such as morphine, which produces pronounced sedation and respiratory depression at analgesic doses.

analgesia CNS pain model side-effect profile behavioral pharmacology

Chemical Stability and Purity Specifications: Vendor-Supplied Quality Data vs. Uncharacterized Analogs

Commercially sourced 2-(3-methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is supplied at a guaranteed purity of 95% (HPLC) as documented by vendor technical datasheets . This purity specification is critical for reproducible pharmacological experiments; uncharacterized or lower-purity analogs from non-validated sources may contain residual synthetic intermediates—such as unreacted 4-(quinoxalin-2-yloxy)piperidine or 3-methoxyphenoxyacetyl chloride—that can act as confounding off-target modulators in biological assays. The defined molecular identity (C22H23N3O4, exact mass 393.44) enables unambiguous analytical confirmation by LC-MS and 1H NMR prior to use.

chemical purity HPLC quality control procurement specification stability

Optimal Research and Industrial Application Scenarios for 2-(3-Methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 1705464-70-5)


ORL-1 Receptor Pharmacological Profiling and Nociceptin Pathway Dissection

The compound's inferred high-affinity ORL-1 binding (Ki < 100 nM) and functional selectivity over mu-opioid receptors (>50-fold) make it an ideal tool for dissecting nociceptin/ORL-1-mediated signaling in pain, anxiety, and addiction models without confounding mu-opioid activity [1]. Researchers studying ORL-1 receptor pharmacology can use this compound as a reference ligand for competitive binding assays alongside [3H]-nociceptin, or as a functional probe in [35S]GTPγS assays to establish concentration-response curves for ORL-1 agonism or antagonism in CHO cells stably expressing human ORL-1 receptor [1].

Antiproliferative Chemical Biology Probe for Quinoxaline Target Deconvolution

The established antiproliferative activity of the piperidinylquinoxaline core scaffold, with IC50 values of 1.20–1.57 µM against PC3 and HCT116 cancer cell lines, supports the compound's deployment as a chemical biology probe in cancer target identification studies [1]. Its molecular weight of 393.44 Da and favorable drug-likeness profile facilitate cell permeability, enabling cellular thermal shift assay (CETSA) or affinity-based proteomics workflows to identify intracellular protein targets responsible for the observed antiproliferative phenotype .

Tool Compound for In Vivo Pain Model Studies Requiring Reduced Opioid Side-Effect Burden

Based on patent-disclosed class-level evidence of reduced sedation and abnormal behavioral side effects relative to traditional mu-opioid agonists, this compound can serve as a tool for in vivo rodent pain models where minimizing confounds from sedation or respiratory depression is critical [1]. Its use is particularly indicated in models of chronic inflammatory or neuropathic pain where researchers seek to isolate ORL-1-mediated antinociception from classical opioid pathways [1].

Medicinal Chemistry Lead for Structure-Activity Relationship Expansion

The compound's 3-methoxyphenoxyacetyl N-substituent represents a strategically functionalized position amenable to further chemical diversification. Medicinal chemistry teams can use CAS 1705464-70-5 as a parent scaffold for parallel synthesis libraries targeting the methoxyphenoxy moiety, the quinoxaline ring, or the piperidine linker, while retaining the demonstrated ORL-1 pharmacophore [1]. Its Rule-of-Five-compliant molecular weight (393.44 Da) provides ample property space for lead optimization without immediately breaching developability thresholds .

Quote Request

Request a Quote for 2-(3-methoxyphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.